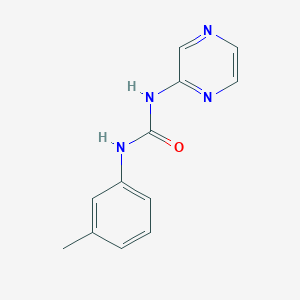![molecular formula C14H18F2N2O3S B5376614 N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFE belongs to the class of sulfonamide compounds and has been found to exhibit promising activity against various diseases and disorders.
Mecanismo De Acción
The mechanism of action of DFE is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various biological processes. In cancer research, DFE has been found to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. In inflammation research, DFE has been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of pro-inflammatory prostaglandins. In neurological disorder research, DFE has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and reduction of oxidative stress and inflammation. In cancer research, DFE has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, DFE has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, DFE has been found to improve cognitive function and reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE has various advantages and limitations for laboratory experiments. One of the advantages is its high potency and selectivity, which makes it a promising candidate for drug development. Another advantage is its ability to exhibit activity against various diseases and disorders. However, one of the limitations is its low solubility in water, which can make it challenging to administer in vivo. Another limitation is its potential toxicity, which requires careful evaluation in preclinical studies.
Direcciones Futuras
DFE has various future directions for scientific research. One of the directions is to explore its potential therapeutic applications in other diseases and disorders, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis and formulation for better efficacy and safety. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Overall, DFE has significant potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic applications.
Métodos De Síntesis
DFE can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-oxo-2-(1-piperidinyl)ethylmethanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure DFE. The synthesis of DFE has been extensively studied, and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
DFE has been found to exhibit potential therapeutic activity against various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, DFE has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, DFE has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, DFE has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-22(20,21)18(11-5-6-12(15)13(16)9-11)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMPVEMOSGILEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)
![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![1-{[1-({6-[(2-hydroxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5376606.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)
![1-(4-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5376643.png)